molecular formula C14H9Cl3N2O B13697221 N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide

Cat. No.: B13697221
M. Wt: 327.6 g/mol
InChI Key: IJPYPYOUYGYQIQ-UHFFFAOYSA-N
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Description

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide is a chemical compound with the molecular formula C14H9Cl3N2O and a molecular weight of 327.59 g/mol . It is known for its unique structure, which includes a benzamide group and a trichlorophenyl group connected by a methyleneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a trichlorophenyl group and a methyleneamino linkage.

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

N-[(2,3,5-trichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)

InChI Key

IJPYPYOUYGYQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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